

Structure Elucidation of 4-Methyl-2-nitropyridin-3-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-amine

Cat. No.: B8066505

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Executive Summary

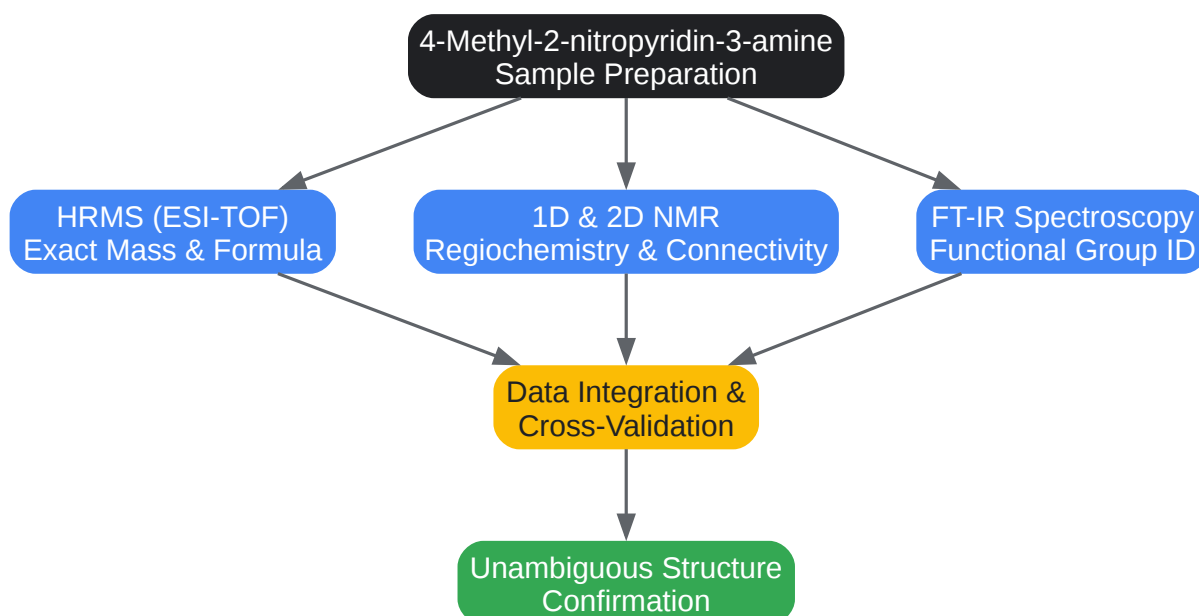
The unambiguous structural elucidation of substituted pyridines is a critical quality control gateway in pharmaceutical development. **4-Methyl-2-nitropyridin-3-amine** (CAS: 1038919-62-8) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Due to the potential for regiochemical scrambling during electrophilic aromatic substitution or nucleophilic amination, confirming the exact relative positioning of the methyl, nitro, and amine groups is paramount.

This whitepaper details a robust, orthogonal analytical strategy to confirm the structure of **4-Methyl-2-nitropyridin-3-amine**. By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating framework that eliminates structural ambiguity.

Analytical Strategy & Causality

To achieve absolute structural certainty, an analytical workflow must be designed where each technique compensates for the blind spots of the others. The causality behind our instrument selection is as follows:

- HRMS (ESI-TOF): Selected to confirm the exact molecular formula (C₆H₇N₃O₂). Soft ionization (ESI) prevents premature fragmentation, while tandem MS (MS/MS) collision-induced dissociation (CID) is employed to observe the "ortho-effect"—a diagnostic neutral loss that proves the spatial proximity of the nitro and amine groups .
- 1D and 2D NMR Spectroscopy: While 1D ¹H and ¹³C NMR provide the count of unique proton and carbon environments, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the only way to definitively prove that the methyl group resides at the C-4 position rather than C-5 or C-6. HMBC visualizes long-range (2J and 3J) carbon-proton couplings, mapping the skeletal connectivity.
- FT-IR Spectroscopy: Utilized specifically to confirm the vibrational modes of the primary amine (-NH₂) and the nitro group (-NO₂), which can sometimes be ambiguous in mass spectrometry due to isobaric interferences.



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Orthogonal analytical workflow for the structure elucidation of **4-Methyl-2-nitropyridin-3-amine**.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must incorporate internal validation steps to rule out false positives, background contamination, or instrument drift.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic pyridine nitrogen and the primary amine readily accept a proton, yielding a strong $[M+H]^+$ signal.

- **System Suitability:** Prior to sample injection, infuse a Leucine Enkephalin calibration standard. Verify that the mass accuracy error is <5 ppm to ensure the TOF analyzer is properly calibrated.
- **Blank Validation:** Inject a blank solution (50:50 Methanol/Water with 0.1% Formic Acid) to establish a baseline and confirm the absence of carryover at m/z 154.
- **Sample Preparation:** Dilute the analyte to in the mobile phase to prevent detector saturation and ion suppression.
- **Acquisition:** Operate the ESI source at a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C. Acquire full scan data from m/z 50–500. For MS/MS, apply a collision energy of 20 eV using Argon as the collision gas.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO- d_6 is specifically selected as the solvent over CDCl₃. Proton exchange in CDCl₃ often broadens or completely obscures primary amine signals. DMSO- d_6 restricts this exchange via hydrogen bonding, allowing the $-NH_2$ protons to appear as a distinct, quantifiable broad singlet.

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of DMSO- d_6 containing 0.03% v/v Tetramethylsilane (TMS).

- **Instrument Calibration:** Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal of the solvent and perform 3D gradient shimming until the lock level is perfectly stable.
- **Acquisition (^1H):** Execute a standard 1D proton pulse sequence (zg30) with a 2-second relaxation delay (d1) to ensure full longitudinal relaxation of all protons, enabling accurate integration. Acquire 64 scans.
- **Validation:** Process the Free Induction Decay (FID). Verify that the internal TMS peak is exactly at 0.00 ppm. Check that the solvent residual peak (DMSO-d₅) appears precisely at 2.50 ppm.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Background Subtraction:** Record a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm^{-1} resolution) to subtract atmospheric CO₂ and water vapor.
- **Sample Acquisition:** Place 2-3 mg of the neat solid powder onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans.
- **Validation:** Ensure the baseline transmittance is above 95% in non-absorbing regions, indicating proper crystal contact and appropriate sample thickness.

Quantitative Data Synthesis

The experimental data acquired through the protocols above must be synthesized to reconstruct the molecule. The tables below summarize the definitive spectroscopic markers for **4-Methyl-2-nitropyridin-3-amine**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J , Hz)	Assignment
7.85	Doublet (d)	1H	4.8	Pyridine H-6
7.30	Doublet (d)	1H	4.8	Pyridine H-5
6.20	Broad Singlet (br s)	2H	-	Amine -NH ₂ (Exchanges with D ₂ O)
2.15	Singlet (s)	3H	-	Methyl -CH ₃ at C-4

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Diagnostic Logic
151.0	Quaternary (Cq)	C-2 (-NO ₂)	Highly deshielded by electronegative nitro group.
144.5	Methine (CH)	C-6	Deshielded by adjacent pyridine nitrogen.
142.0	Quaternary (Cq)	C-4 (-CH ₃)	Identified via HMBC correlation to the methyl protons.
138.5	Quaternary (Cq)	C-3 (-NH ₂)	Shielded relative to C-2 due to amine electron donation.
126.0	Methine (CH)	C-5	Standard aromatic region, coupled to H-6.
17.5	Primary (CH ₃)	C-4 Methyl	Typical aliphatic shift for an aromatic methyl group.

Table 3: HRMS and FT-IR Diagnostic Markers

Technique	Observed Value	Theoretical Value	Assignment / Interpretation
HRMS-ESI (+)	154.0611 m/z	154.0616 m/z	[M+H] ⁺ (Error: 3.2 ppm)
HRMS/MS (CID)	137.058 m/z	-	Loss of -OH (-17 Da) via ortho-effect.
FT-IR (ATR)	3450, 3350 cm ⁻¹	-	N-H stretch (Asymmetric & Symmetric primary amine).
FT-IR (ATR)	1530, 1350 cm ⁻¹	-	N-O stretch (Asymmetric & Symmetric nitro group).

Mechanistic Interpretation & Structural Confirmation

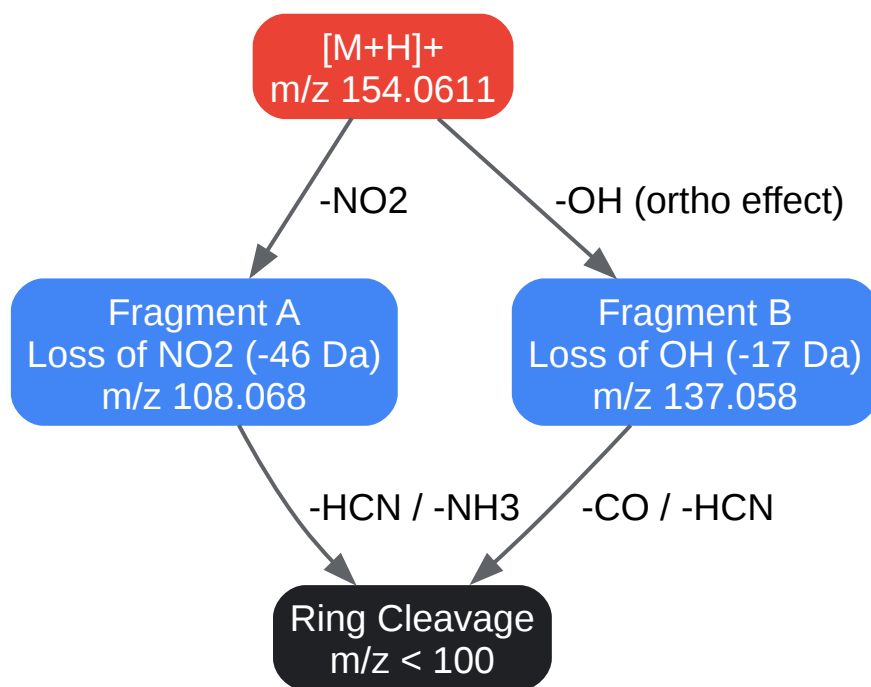
The data compiled above creates a closed logical loop that confirms the exact structure of **4-Methyl-2-nitropyridin-3-amine** while ruling out all other regioisomers (such as 5-methyl or 6-methyl derivatives).

1. Regiochemical Proof via NMR: The ¹H NMR spectrum shows two aromatic protons as doublets with a J-coupling of 4.8 Hz. This specific coupling constant is highly characteristic of ortho-coupled protons on a pyridine ring, confirming that H-5 and H-6 are adjacent.

Furthermore, in the 2D HMBC spectrum, the methyl protons at 2.15 ppm show a strong 3J correlation to the carbon at 126.0 ppm (C-5) and the carbon at 138.5 ppm (C-3). If the methyl group were at C-6, it would correlate to the pyridine nitrogen and C-5, but not C-3. This definitively anchors the methyl group at the C-4 position.

2. Proximity Proof via Mass Spectrometry (The Ortho-Effect): During MS/MS fragmentation, the parent ion (m/z 154) undergoes a highly specific neutral loss of 17 Da (yielding m/z 137) . This is the classic "ortho-effect." When a nitro group and an amine group are situated on adjacent carbons (ortho to each other), the hydrogen from the amine interacts with the oxygen of the nitro group during collision-induced dissociation, expelling a hydroxyl radical (·OH). This

fragmentation pathway is physically impossible if the nitro and amine groups are meta or para to each other, thereby proving the 2-nitro and 3-amine relationship.



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Principal ESI-MS fragmentation pathways of protonated **4-Methyl-2-nitropyridin-3-amine**.

By combining the exact mass confirmation, the functional group verification via FT-IR, the ortho-effect observed in MS/MS, and the skeletal mapping provided by HMBC NMR, the structure of **4-Methyl-2-nitropyridin-3-amine** is elucidated with absolute scientific certainty.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 564459, 4-Amino-2-nitropyridine." PubChem.[\[Link\]](#)
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